Aerobid

Overview

Description

Aerobid, also known as flunisolide, is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in the treatment of asthma and allergic rhinitis. Flunisolide works by activating glucocorticoid receptors, which helps reduce inflammation and immune responses .

Mechanism of Action

Target of Action

Aerobid, also known as Aerospan, is a corticosteroid with anti-inflammatory actions . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

This compound acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it triggers anti-inflammatory actions . These actions are thought to involve lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

The activation of glucocorticoid receptors by this compound leads to the suppression of endogenous inflammatory mediators such as kinins, histamine, liposomal enzymes, and prostaglandins . This results in the inhibition of inflammatory cell migration and the reversal of increased capillary permeability, thereby decreasing the access of inflammatory cells to the site of inflammation .

Pharmacokinetics

After oral inhalation of 1 mg flunisolide, the total systemic availability was 40% . The flunisolide that is swallowed is rapidly and extensively converted to the 6β-OH metabolite and to water-soluble conjugates during the first pass through the liver . This offers a metabolic explanation for the low systemic activity of oral flunisolide itself since the metabolite has low corticosteroid potency . The inhaled flunisolide absorbed through the bronchial tree is converted to the same metabolites . The plasma half-life of flunisolide is approximately 1.8 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation and immune responses . This results in the reduction of symptoms associated with conditions like asthma, including watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inhaler system of this compound contains a microcrystalline suspension of flunisolide as the hemihydrate in propellants with sorbitan trioleate as a dispersing agent . This system is designed to deliver at least 100 metered inhalations . Therefore, the proper use and maintenance of the inhaler system are crucial for the effective delivery of the medication. Additionally, individual patient characteristics, such as age, liver, kidney, or heart conditions, may require caution in patients receiving inhaled flunisolide .

Biochemical Analysis

Biochemical Properties

Flunisolide, the active component of Aerobid, plays a crucial role in biochemical reactions by interacting with glucocorticoid receptors. These receptors are part of the steroid hormone receptor family and are involved in regulating the expression of specific genes. Flunisolide binds to these receptors, forming a complex that translocates to the cell nucleus and interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of anti-inflammatory proteins and inhibits the expression of pro-inflammatory genes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In airway epithelial cells, flunisolide reduces the production of inflammatory mediators such as cytokines and chemokines. This reduction in inflammatory mediators leads to decreased recruitment of inflammatory cells like eosinophils and neutrophils to the airways. Additionally, flunisolide influences cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses . This inhibition results in reduced gene expression of pro-inflammatory cytokines and enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, flunisolide induces a conformational change that allows the receptor to dissociate from heat shock proteins and translocate to the nucleus. In the nucleus, the flunisolide-receptor complex binds to glucocorticoid response elements on the DNA, leading to the transcriptional activation of anti-inflammatory genes and suppression of pro-inflammatory genes . This mechanism results in the inhibition of phospholipase A2, reducing the production of arachidonic acid and subsequent synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Flunisolide demonstrates stability in its anti-inflammatory effects with chronic use. Long-term use may lead to potential side effects such as adrenal suppression due to systemic absorption . Studies have shown that the therapeutic effects of flunisolide are maintained over extended periods, with improvements in pulmonary function observed within one to four weeks of treatment initiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, flunisolide effectively reduces airway inflammation and hyperresponsiveness. At higher doses, adverse effects such as immunosuppression and growth retardation have been observed . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in clinical settings.

Metabolic Pathways

Flunisolide is metabolized primarily in the liver through the cytochrome P450 enzyme system, particularly CYP3A4. The primary metabolic pathway involves the conversion of flunisolide to its 6β-hydroxy metabolite, which is then conjugated to form water-soluble metabolites for excretion . This metabolic process ensures the rapid clearance of flunisolide from the systemic circulation, minimizing systemic side effects.

Transport and Distribution

This compound is administered via inhalation, allowing for direct delivery to the lungs. Flunisolide is rapidly absorbed through the bronchial mucosa and distributed within the lung tissues. The drug’s distribution is facilitated by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular glucocorticoid receptors . The localized delivery to the lungs ensures high concentrations at the site of action while minimizing systemic exposure.

Subcellular Localization

Flunisolide’s subcellular localization is primarily within the cell nucleus, where it exerts its effects on gene transcription. The drug’s ability to bind to glucocorticoid receptors and translocate to the nucleus is essential for its anti-inflammatory action . Additionally, flunisolide may undergo post-translational modifications that influence its activity and stability within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flunisolide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core steroid structure, followed by the introduction of functional groups necessary for its activity. Key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Fluorination: Addition of a fluorine atom to enhance the compound’s potency and stability.

Acetal Formation: Formation of an acetal group to improve the compound’s pharmacokinetic properties.

Industrial Production Methods: Industrial production of flunisolide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilized for controlled chemical reactions.

Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards

Types of Reactions:

Oxidation: Flunisolide can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Substitution: Halogenation reactions can introduce or replace halogen atoms on the steroid backbone.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated steroids

Scientific Research Applications

Flunisolide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Extensively studied for its therapeutic effects in treating respiratory conditions.

Industry: Utilized in the development of inhalation devices and formulations for drug delivery

Comparison with Similar Compounds

- Beclomethasone

- Budesonide

- Fluticasone

Flunisolide stands out due to its specific formulation for inhalation and its balance of efficacy and safety in treating respiratory conditions.

Properties

Key on ui mechanism of action |

Flunisolide is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flunisolide binds to plasma transcortin, and it becomes active when it is not bound to transcortin. |

|---|---|

CAS No. |

77326-96-6 |

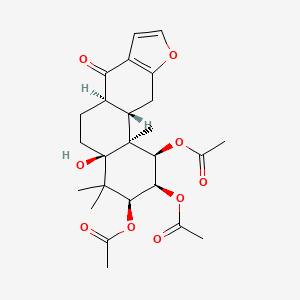

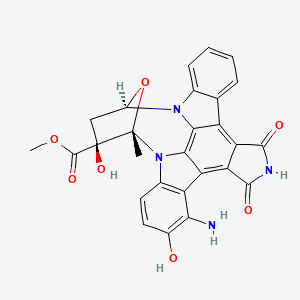

Molecular Formula |

C24H31FO6 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1 |

InChI Key |

XSFJVAJPIHIPKU-CCRGDLLISA-N |

SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O |

Isomeric SMILES |

CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=CC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |

melting_point |

226-230 245 °C |

physical_description |

Solid |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

solubility |

Practically insoluble 3.74e-02 g/L |

Synonyms |

6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione AeroBid Apo-Flunisolide flunisolide flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer flunisolide HFA flunisolide hydrofluoroalkane flunisolide, (6beta,11beta,16alpha)-isomer Inhacort Nasalide Nasarel ratio-Flunisolide Rhinalar RS-3999 Syntaris |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

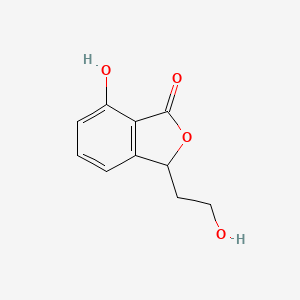

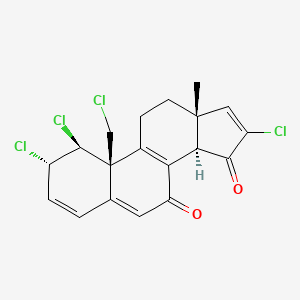

![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)